molecular formula C10H10O3 B8618232 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one

3-(2-hydroxyethyl)isobenzofuran-1(3H)-one

Cat. No.: B8618232
M. Wt: 178.18 g/mol
InChI Key: RMDPFYKCOXMIMA-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by a benzene ring fused to a furan ring, with a hydroxyethyl group attached to the third carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted isobenzofuran derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)isobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, consisting of a fused benzene and furan ring.

    Dibenzofuran: An analog with a second fused benzene ring.

    Furan: An analog without the fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen.

    Benzothiophene: An analog with a sulfur atom instead of oxygen.

    Isobenzofuran: The isomer with oxygen in the adjacent position.

Uniqueness

3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This functional group allows for a range of chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9,11H,5-6H2

InChI Key

RMDPFYKCOXMIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phthalide-3-acetic acid (1 mmole) in THF was treated with borane dimethylsulfide (1.5 mmole) at 0° C. for 1 h, and at 25° C. for 24 h. Extraction and chromatography gave 2-(3-phthalidyl)ethanol as a light yellow oil: Rf=0.25, 50% EtOAc-hexane.
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Synthesis routes and methods II

Procedure details

A solution of phthalide-3-acetic acid (1 mmol) in THF was treated with borane dimethylsulfide (1.5 mmol) at 0° C. for 1h, and 25° C. for 24 h. Extraction and chromatography gave 2-(3-phthalidyl)ethanol as a light yellow oil. TLC: Rf=0.25, 50% EtOAc-hexane.
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